Acetamide, 2-cyano-2-nitro-

Description

BenchChem offers high-quality Acetamide, 2-cyano-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-cyano-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

475-08-1 |

|---|---|

Molecular Formula |

C3H3N3O3 |

Molecular Weight |

129.07 g/mol |

IUPAC Name |

2-cyano-2-nitroacetamide |

InChI |

InChI=1S/C3H3N3O3/c4-1-2(3(5)7)6(8)9/h2H,(H2,5,7) |

InChI Key |

HQWDILUMZXPFNW-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoacetamide and its Derivatives

Disclaimer: As of October 2025, a thorough literature and database search did not yield specific experimental data, including physical properties, detailed experimental protocols, or biological activity, for the compound "Acetamide, 2-cyano-2-nitro-". This suggests that this specific compound may be novel, hypothetical, or not extensively studied. This guide will provide a comprehensive overview of the core structure, 2-Cyanoacetamide , and related nitro- and isonitroso- derivatives to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction to the Cyanoacetamide Scaffold

The cyanoacetamide scaffold is a versatile building block in organic synthesis, characterized by an acetic amide with a nitrile functional group. Its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.

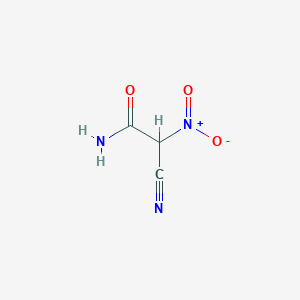

Hypothetical Structure of Acetamide, 2-cyano-2-nitro-

While no specific data is available for "Acetamide, 2-cyano-2-nitro-", its chemical structure can be postulated as follows:

Caption: Hypothetical structure of Acetamide, 2-cyano-2-nitro-

Core Compound: 2-Cyanoacetamide

2-Cyanoacetamide is the parent compound from which "Acetamide, 2-cyano-2-nitro-" is formally derived. It is a well-characterized organic compound.[1][2]

Properties of 2-Cyanoacetamide

The key physicochemical properties of 2-Cyanoacetamide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂O | [1][3] |

| Molecular Weight | 84.078 g/mol | [1] |

| CAS Number | 107-91-5 | [1][3] |

| Melting Point | 119 to 121 °C | [2] |

| Boiling Point | 351.2 °C | [2] |

| Density | 1.163 g/cm³ | [2] |

| Appearance | White to almost white powder/crystal | [4] |

Synthesis of 2-Cyanoacetamide

A common laboratory-scale synthesis of 2-cyanoacetamide involves the ammonolysis of ethyl cyanoacetate.

Experimental Protocol: Synthesis of 2-Cyanoacetamide from Ethyl Cyanoacetate [5]

-

Reaction Setup: Pour 400 g (3.5 moles) of ethyl cyanoacetate into 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90) in a 1-liter wide-mouthed Erlenmeyer flask.

-

Reaction: Shake the mixture. It will initially be cloudy, then warm up slightly and become clear within approximately three minutes.

-

Crystallization: Allow the flask to stand in an ice-salt mixture for one hour to facilitate the crystallization of the product.

-

Filtration and Washing: Filter the resulting solid by suction and wash it with two 50-cc portions of ice-cold ethyl alcohol.

-

Drying and Purification: After air-drying, a slightly yellowish, crystalline amide is obtained. A snow-white product can be achieved by recrystallization from hot 95% alcohol.

-

Second Crop: To obtain an additional yield, evaporate the original mother liquor to dryness under reduced pressure. Dissolve the residue in hot alcohol, treat with decolorizing charcoal, filter while hot, and cool in ice to precipitate more product.

Related Nitro- and Isonitroso- Derivatives of Cyanoacetamide

While data for "Acetamide, 2-cyano-2-nitro-" is unavailable, several related compounds with nitro or isonitroso functionalities have been reported.

N-Nitrophenyl Derivatives of 2-Cyanoacetamide

In these derivatives, a nitrophenyl group is attached to the amide nitrogen.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| 2-Cyano-N-(2-nitrophenyl)acetamide | C₉H₇N₃O₃ | 205.17 | 65372-22-7[6] |

| N-(4-Cyano-2-nitrophenyl)acetamide | C₉H₇N₃O₃ | 205.17018 | 29289-18-7[7][8] |

| Acetamide, 2-cyano-N-(2-methyl-6-nitrophenyl)- | C₁₀H₉N₃O₃ | 219.1968 | 61148-20-7[9] |

2-Cyano-2-hydroxyiminoacetamide (2-Cyano-2-isonitrosoacetamide)

This compound features a hydroxyimino (=NOH) group at the 2-position and has been investigated for its biological activity. It has been shown to have fungicidal properties.

Experimental Protocol: Synthesis of 2-Cyano-2-hydroxyiminoacetamide Sodium Salt [10]

This process describes the synthesis of the sodium salt, a common intermediate.

-

Reaction: 2-Cyanoacetamide is reacted with a nitrite salt (e.g., sodium nitrite) in the presence of less than a stoichiometric amount of acid (e.g., acetic acid).

-

Alternative Patented Method: A patented method describes the oximation reaction of cyanoacetyl ethyl urea with a nitrite ester in an alcohol solvent, in the presence of a diphenylethylenediamine guanidine salt catalyst and an organic alkali.[11] This method is highlighted for its environmental benefits, such as easier solvent recycling and reduced wastewater.[11]

Synthetic Pathways and Structural Relationships

The following diagrams illustrate the structural relationships between the discussed compounds and a general synthetic pathway for cyanoacetamide derivatives.

Caption: Structural relationships of 2-Cyanoacetamide and its derivatives.

A common reaction involving cyanoacetamide is the Knoevenagel condensation, where it reacts with aldehydes or ketones.

Caption: Workflow for Knoevenagel condensation of 2-Cyanoacetamide.

Biological Activity of Cyanoacetamide Derivatives

Derivatives of cyanoacetamide have been explored for a variety of biological activities:

-

Antihistamine Activity Determination: Cyanoacetamide itself is used in spectrofluorimetric methods to determine the activity of H1 receptor antagonist drugs.[2]

-

Insecticidal Activity: Certain synthetic cyanoacetamide derivatives have shown toxicity against agricultural pests like the cotton mealybug.

-

TAK1 Inhibition: 2-Cyanoacrylamide derivatives have been synthesized as potential reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases.

-

Fungicidal Activity: As mentioned, 2-cyano-2-hydroxyiminoacetamide and its salts are used as intermediates for agricultural fungicides.[10]

Conclusion

While "Acetamide, 2-cyano-2-nitro-" remains an elusive compound in the current scientific literature, the foundational molecule, 2-Cyanoacetamide, and its various derivatives are of significant interest and utility. This guide provides a comprehensive overview of the available data on these related compounds, offering a valuable resource for researchers in drug discovery and chemical synthesis. The provided synthetic protocols and property tables for 2-Cyanoacetamide and its analogues can serve as a strong starting point for further investigation into this class of compounds. Future research may yet uncover the properties and potential applications of the specific target molecule of this guide.

References

- 1. Acetamide, 2-cyano- [webbook.nist.gov]

- 2. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. 2-Cyanoacetamide 107-91-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scbt.com [scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. a2bchem.com [a2bchem.com]

- 10. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 11. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Properties and Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide

This document provides a comprehensive overview of the chemical identifiers, physicochemical properties, and a plausible synthetic route for 2-cyano-N-(4-nitrophenyl)acetamide, intended for researchers, scientists, and professionals in drug development.

Chemical Identifiers

The following table summarizes the key identifiers for 2-cyano-N-(4-nitrophenyl)acetamide.

| Identifier Type | Value |

| CAS Number | 22208-39-5[1] |

| IUPAC Name | 2-cyano-N-(4-nitrophenyl)acetamide[1] |

| Molecular Formula | C₉H₇N₃O₃[1] |

| Synonyms | 2-Cyano-4'-nitroacetanilide, Acetanilide, 2-cyano-4'-nitro-, 2-cyano-N-{4-nitrophenyl}acetamide[1][2] |

| ChEMBL ID | CHEMBL3334612[1] |

| PubChem CID | 2792626[1] |

Physicochemical and Spectroscopic Data

Key quantitative data for 2-cyano-N-(4-nitrophenyl)acetamide are presented below. This compound is typically a yellow crystalline solid.[2] It is almost insoluble in water but soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[2]

| Property | Value |

| Molecular Weight | 205.17 g/mol [1] |

| Monoisotopic Mass | 205.04874109 Da[1] |

| Melting Point | 160-162 °C[2] |

| Topological Polar Surface Area | 98.7 Ų[1] |

| Complexity | 293[1] |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

While specific spectral data for 2-cyano-N-(4-nitrophenyl)acetamide is not detailed in the search results, data for the related isomer N-(4-Cyano-2-nitrophenyl)acetamide is available and shows characteristic peaks in ¹H and ¹³C NMR spectroscopy.[3] For 2-cyano-N-(4-nitrophenyl)acetamide, FTIR spectroscopy would be expected to show characteristic peaks for N-H, C=O (amide), C≡N (nitrile), and N-O (nitro) functional groups.[1]

Synthesis Protocol

A general method for the synthesis of N-substituted 2-cyanoacetamides involves the reaction of a primary amine with a cyanoacetylating agent, such as a cyanoacetic acid ester.[4] For 2-cyano-N-(4-nitrophenyl)acetamide, a plausible synthesis route is the condensation of 4-nitroaniline with ethyl cyanoacetate.

Reaction: 4-nitroaniline + Ethyl cyanoacetate → 2-cyano-N-(4-nitrophenyl)acetamide + Ethanol

Experimental Protocol:

-

Reactants: 4-nitroaniline and a slight excess of ethyl cyanoacetate.

-

Solvent: A high-boiling point, inert solvent such as toluene or xylene.

-

Procedure:

-

Dissolve 4-nitroaniline in the solvent in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl cyanoacetate to the solution.

-

The reaction mixture is heated to reflux for several hours to drive the condensation reaction, which involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, which is a solid, is expected to precipitate.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Logical Relationships and Workflows

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide can be visualized as a straightforward condensation reaction. The logical workflow involves the selection of appropriate starting materials and reaction conditions to favor the formation of the amide bond.

Caption: Synthesis of 2-cyano-N-(4-nitrophenyl)acetamide.

Potential Applications

2-cyano-N-(4-nitrophenyl)acetamide is suggested to have potential applications as an intermediate in the synthesis of antibacterial drugs and as a raw material for pesticides and herbicides.[2] The presence of the cyanoacetamide moiety makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities.[4]

References

An In-depth Technical Guide to Derivatives and Analogues of 2-Cyano-acetamide with a Focus on Nitro-Substituted Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of derivatives and analogues of 2-cyano-acetamide, with a particular focus on nitro-substituted compounds. Due to the limited availability of data on "Acetamide, 2-cyano-2-nitro-," this guide will concentrate on its close analogues, primarily N-aryl-2-cyanoacetamides bearing a nitro functional group. This document includes a summary of quantitative data, detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualizations of relevant chemical workflows and biological mechanisms.

Introduction

Cyanoacetamide and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. Nitroaromatic compounds are of particular interest as they can act as prodrugs, undergoing bioreductive activation under hypoxic conditions, a characteristic often found in solid tumors and anaerobic bacteria.[2][3] This guide will explore the landscape of nitro-substituted 2-cyano-acetamide analogues, providing researchers with a foundational understanding for future drug discovery and development efforts.

Physicochemical Properties of Nitro-Substituted 2-Cyano-Acetamide Analogues

The following table summarizes the key physicochemical properties of representative nitro-substituted N-aryl-2-cyanoacetamides. These compounds serve as important analogues to the core topic.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-cyano-N-(4-nitrophenyl)acetamide | 22208-39-5 | C₉H₇N₃O₃ | 205.17 | 160-162 | Yellow crystalline solid |

| 2-cyano-N-(2-nitrophenyl)acetamide | 65372-22-7 | C₉H₇N₃O₃ | 205.17 | Not available | Not available |

Synthesis of Nitro-Substituted 2-Cyano-Acetamide Analogues

The synthesis of N-aryl-2-cyanoacetamides generally involves the reaction of a substituted aniline with a cyanoacetylating agent.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-aryl-2-cyanoacetamides.

References

The Enigmatic Reactivity of 2-Cyano-2-nitroacetamide: A Theoretical Exploration of its Mechanism of Action in Organic Reactions

For Immediate Release

Core Reactivity Profile

The key to understanding the mechanism of action of 2-cyano-2-nitroacetamide lies in the profound influence of the two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) moieties, attached to the same carbon atom. This arrangement renders the α-carbon exceptionally electrophilic and governs the molecule's predicted reactivity.

Unlike typical cyanoacetamides, which possess an acidic α-hydrogen and readily participate in reactions as a nucleophile (e.g., Knoevenagel condensation, Gewald reaction), 2-cyano-2-nitroacetamide lacks this proton.[1][2] This absence fundamentally shifts its chemical behavior from that of a nucleophile to a potent electrophile. The primary mechanistic pathway for this compound is anticipated to be nucleophilic substitution at the α-carbon.

Predicted Mechanism of Action: Nucleophilic Substitution

The central carbon atom of 2-cyano-2-nitroacetamide is the focal point for nucleophilic attack. The strong inductive and resonance effects of the nitro and cyano groups create a significant partial positive charge on this carbon, making it highly susceptible to reaction with a wide range of nucleophiles.

A generalized mechanism for this process is as follows:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic α-carbon of 2-cyano-2-nitroacetamide. This is the rate-determining step of the reaction.

-

Tetrahedral Intermediate Formation: The attack results in the formation of a transient, unstable tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing nitro and cyano groups, which helps to stabilize this intermediate.

-

Leaving Group Departure: The reaction concludes with the departure of one of the substituents as a leaving group. The stability of the potential leaving groups will dictate the reaction outcome.

Diagram: Proposed General Mechanism of Nucleophilic Substitution

Caption: Generalized nucleophilic substitution at the α-carbon.

Potential Reaction Pathways and Experimental Considerations

Based on the principles of physical organic chemistry, several classes of reactions are predicted for 2-cyano-2-nitroacetamide.

Reactions with Soft Nucleophiles

Due to the "soft" nature of the highly polarizable electrophilic carbon, reactions with soft nucleophiles are expected to be particularly favorable.

-

Thiolates: Reaction with thiolates (RS⁻) would likely lead to the displacement of the nitro group to form α-cyano-α-thioacetamides. The nitro group is a reasonably good leaving group, especially when stabilized by resonance.

-

Enolates: The enolates of ketones, esters, and other carbonyl compounds could act as carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Table 1: Predicted Reaction Outcomes with Soft Nucleophiles

| Nucleophile | Predicted Product | Leaving Group |

| Thiolate (RS⁻) | 2-cyano-2-(alkylthio)acetamide | NO₂⁻ |

| Enolate (R₂C=C(O⁻)R) | 2-cyano-2-(2-oxoalkyl)acetamide | NO₂⁻ |

Reductive Reactions

The nitro group is highly susceptible to reduction. A variety of reducing agents could be employed to transform the nitro group into an amino group, which would dramatically alter the reactivity of the molecule.

-

Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst would be a standard method to reduce the nitro group to a primary amine, yielding 2-amino-2-cyanoacetamide.

-

Dissolving Metal Reduction: Reagents such as zinc or iron in the presence of an acid could also effect this transformation.

Table 2: Predicted Products of Nitro Group Reduction

| Reagent | Predicted Product |

| H₂, Pd/C | 2-amino-2-cyanoacetamide |

| Zn, HCl | 2-amino-2-cyanoacetamide |

Hydrolytic Pathways

Under strong acidic or basic conditions, the functional groups of 2-cyano-2-nitroacetamide are expected to undergo hydrolysis.

-

Acid Hydrolysis: Treatment with strong aqueous acid would likely lead to the hydrolysis of both the amide and the cyano group to carboxylic acids. The stability of the α-nitro group under these conditions would need to be considered.

-

Base Hydrolysis: Strong basic conditions would favor the hydrolysis of the amide to a carboxylate and could potentially lead to more complex decomposition pathways due to the high acidity of any transiently formed α-protons in subsequent intermediates.

Experimental Protocols for Analogous Reactions

While specific protocols for 2-cyano-2-nitroacetamide are unavailable, the following represent standard procedures for reactions involving similar functionalities, which can serve as a starting point for experimental design.

Protocol 1: General Procedure for Nucleophilic Substitution on an α-Nitro Compound

-

Reactant Preparation: A solution of the α-nitro compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) is prepared under an inert atmosphere (N₂ or Ar).

-

Nucleophile Addition: The nucleophile (1.1 - 1.5 eq) is added to the solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Group

-

Catalyst Suspension: A catalytic amount of palladium on carbon (10 mol%) is suspended in a solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Substrate Addition: The nitro compound (1.0 eq) is added to the suspension.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitoring and Filtration: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude amine, which may be further purified if necessary.

Diagram: Experimental Workflow for a Hypothetical Nucleophilic Substitution

Caption: A potential experimental workflow for substitution.

Conclusion

2-Cyano-2-nitroacetamide represents a fascinating, yet underexplored, chemical entity. Based on fundamental principles of organic chemistry, its mechanism of action in organic reactions is predicted to be dominated by its potent electrophilicity at the α-carbon. This opens up a rich field of potential transformations, including nucleophilic substitutions, reductions, and hydrolytic reactions. The theoretical framework and analogous experimental protocols presented in this guide offer a solid foundation for future research into the synthesis and application of this and related highly functionalized molecules. Further experimental validation is essential to fully elucidate the reactivity and synthetic potential of 2-cyano-2-nitroacetamide.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Cyano-2-nitroacetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-cyano-2-nitroacetamide. Due to the limited availability of public data for this specific compound, representative data from structurally similar molecules and standardized experimental protocols are presented. This guide is intended to serve as a framework for the physicochemical characterization of 2-cyano-2-nitroacetamide.

Introduction

2-Cyano-2-nitroacetamide is a small organic molecule featuring both a cyano and a nitro group, suggesting unique chemical properties that are of interest in various research and development fields, including pharmaceuticals and materials science. An understanding of its solubility and stability is paramount for its potential application, governing aspects such as formulation, bioavailability, and shelf-life. This guide outlines the critical physicochemical parameters of 2-cyano-2-nitroacetamide, providing a structured approach to its characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The presence of polar functional groups, such as the amide, cyano, and nitro moieties in 2-cyano-2-nitroacetamide, suggests a degree of aqueous solubility. However, the overall solubility will be influenced by the molecule's crystal lattice energy and its interactions with various solvent systems.

While specific quantitative solubility data for 2-cyano-2-nitroacetamide is not widely published, a systematic approach to its determination is outlined below. For context, the solubility of a related compound, 2-cyano-N-(4-nitrophenyl)acetamide, is noted as being almost insoluble in water but soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane[1]. Another related compound, 2'-Nitroacetanilide, exhibits a water solubility of 2.2 g/L at room temperature[2][3].

Table 1: Projected Solubility of 2-Cyano-2-nitroacetamide in Various Solvents

| Solvent System | Predicted Solubility Category | Rationale |

| Water (pH 7.4) | Sparingly soluble to slightly soluble | The presence of polar functional groups is counteracted by potential strong intermolecular forces in the solid state. |

| 0.1 N HCl (pH 1.2) | Similar to water | The molecule lacks strongly basic functional groups that would be protonated at this pH. |

| Ethanol | Soluble | The molecule is expected to have favorable interactions with polar protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | DMSO is a powerful polar aprotic solvent capable of disrupting crystal lattices. |

| Dichloromethane (DCM) | Slightly soluble to soluble | The molecule has some nonpolar character, allowing for some solubility in chlorinated solvents. |

Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of 2-cyano-2-nitroacetamide in various aqueous and organic solvents can be determined using the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of 2-cyano-2-nitroacetamide is added to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of 2-cyano-2-nitroacetamide in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of the compound.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile

The chemical stability of 2-cyano-2-nitroacetamide is a critical quality attribute that influences its storage, handling, and therapeutic efficacy. The presence of the nitro and cyano groups may confer susceptibility to degradation under certain conditions.

Table 2: Predicted Stability of 2-Cyano-2-nitroacetamide under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (e.g., 0.1 N HCl) | Potentially labile | Hydrolysis of the amide or cyano group. |

| Basic (e.g., 0.1 N NaOH) | Likely unstable | Hydrolysis of the amide and cyano groups; potential for reactions involving the nitro group. |

| Oxidative (e.g., 3% H₂O₂) | Potentially unstable | Oxidation of the molecule. |

| Thermal (e.g., 60 °C) | May degrade | Decomposition may be accelerated at elevated temperatures. |

| Photolytic (e.g., ICH Q1B) | May degrade | The nitroaromatic-like structure may be susceptible to photodecomposition. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Preparation of Stock Solution: A stock solution of 2-cyano-2-nitroacetamide is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Application of Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

-

Acidic: Mixed with 0.1 N HCl and incubated at a specified temperature (e.g., 60 °C).

-

Basic: Mixed with 0.1 N NaOH and incubated at room temperature.

-

Oxidative: Mixed with 3% hydrogen peroxide and incubated at room temperature.

-

Thermal: The solid compound is stored in a temperature-controlled oven (e.g., 60 °C). A solution is also heated.

-

Photolytic: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Data Analysis: The percentage of degradation is calculated at each time point.

Visualizations

The following diagrams illustrate the logical workflow for assessing the physicochemical properties of a new chemical entity like 2-cyano-2-nitroacetamide.

References

Historical Synthesis Methods for Cyanoacetamide Derivatives: A Technical Guide

Introduction

I. Synthesis of the Precursor: 2-Cyanoacetamide

The synthesis of 2-cyanoacetamide is a well-established process, historically achieved through the ammonolysis of ethyl cyanoacetate. This method has been a staple in organic synthesis for producing the key building block for a variety of more complex molecules.

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate

A widely cited historical method for the preparation of 2-cyanoacetamide involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.

-

Reactants:

-

Ethyl cyanoacetate

-

Concentrated aqueous ammonia (sp. gr. 0.90)

-

-

Procedure:

-

Ethyl cyanoacetate is added to a slight molar excess of concentrated aqueous ammonia in a flask.

-

The mixture, initially cloudy, is shaken. An exothermic reaction occurs, and the solution becomes clear.

-

The flask is then cooled in an ice-salt mixture for approximately one hour to precipitate the product.

-

The solid 2-cyanoacetamide is collected by suction filtration.

-

The crude product is washed with ice-cold ethyl alcohol to remove unreacted starting materials and impurities.

-

The product is then air-dried. For higher purity, recrystallization from hot 95% ethanol can be performed.

-

-

Quantitative Data:

Table 1: Quantitative Data for the Synthesis of 2-Cyanoacetamide

| Parameter | Value | Reference |

| Starting Material | Ethyl Cyanoacetate (400 g) | [1] |

| Reagent | Conc. Aqueous Ammonia (300 cc) | [1] |

| Crude Yield | 205–225 g | [1] |

| Final Yield (after recrystallization) | 255–261 g (86–88%) | [1] |

| Melting Point | 119–120 °C | [1] |

Logical Workflow for 2-Cyanoacetamide Synthesis

Caption: Workflow for the synthesis of 2-Cyanoacetamide.

II. Synthesis of 2-Cyano-2-hydroxyiminoacetamide (Oxime)

A historically significant derivative of cyanoacetamide is its oxime, 2-cyano-2-hydroxyiminoacetamide. Early methods for its synthesis date back to the early 20th century and typically involve the reaction of cyanoacetamide with a nitrite salt in an acidic medium.

Experimental Protocol: Nitrosation of 2-Cyanoacetamide

One of the earliest documented methods for the synthesis of 2-cyano-2-hydroxyiminoacetamide was reported in Berichte in 1909.[2] This method involves the reaction of cyanoacetamide with sodium nitrite in the presence of acetic acid.[2]

-

Reactants:

-

2-Cyanoacetamide

-

Sodium nitrite

-

Acetic acid

-

Water

-

-

Procedure:

-

2-Cyanoacetamide and sodium nitrite are dissolved in water.

-

Acetic acid is added to the solution. The amount of acid used is typically equal to or greater than the amount of sodium nitrite.[2]

-

The reaction proceeds to form 2-cyano-2-hydroxyiminoacetamide.

-

To isolate the salt form of the product, the excess acid must be neutralized.[2]

-

-

Quantitative Data:

-

A patent from 1975 describes a similar process where 420 parts of 2-cyanoacetamide and 363 parts of sodium nitrite in 700 parts of water at 50°C were reacted with the addition of 6N HCl.[2] After cooling and filtration, 504 parts of 2-cyano-2-hydroxyiminoacetamide were recovered, with a melting point of 179-181°C.[2]

-

Table 2: Quantitative Data for the Synthesis of 2-Cyano-2-hydroxyiminoacetamide

| Parameter | Value | Reference |

| Starting Material | 2-Cyanoacetamide (420 parts) | [2] |

| Reagents | Sodium Nitrite (363 parts), 6N HCl | [2] |

| Solvent | Water (700 parts) | [2] |

| Reaction Temperature | 50°C | [2] |

| Product Yield | 504 parts | [2] |

| Melting Point | 179–181 °C | [2] |

Reaction Pathway for 2-Cyano-2-hydroxyiminoacetamide Synthesis

References

Unveiling the Potential of 2-Cyano-2-nitroacetamide: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical whitepaper explores the latent potential of the small molecule 2-cyano-2-nitroacetamide. While direct biological data on this compound is limited in publicly accessible literature, its unique chemical structure, characterized by a highly activated carbon center, suggests several promising avenues for investigation in medicinal chemistry and chemical biology.

This document provides a comprehensive overview of the known chemical properties of 2-cyano-2-nitroacetamide, including a detailed synthesis protocol for its guanidinium salt. Drawing on data from structurally related compounds, we extrapolate potential research applications and propose experimental workflows for its systematic evaluation. The information is presented to empower researchers to explore the untapped opportunities this compound may hold.

Chemical Profile and Synthesis

2-Cyano-2-nitroacetamide possesses a unique chemical scaffold, with a central carbon atom bonded to a cyano, a nitro, and an acetamide group. This configuration renders the α-proton highly acidic and the carbon atom electrophilic, suggesting potential for a range of chemical reactions and biological interactions.

Synthesis of 2-Cyano-2-nitroacetamide Guanidinium Salt

A known method for the synthesis of the guanidinium salt of 2-cyano-2-nitroacetamide involves the oxidation of 2-cyano-2-(hydroxyimino)acetamide.[1] This procedure provides a reliable route to obtaining the compound for further studies.

| Reactant | Molecular Weight ( g/mol ) | Amount | Molar Equivalent |

| 2-Cyano-2-(hydroxyimino)acetamide | 113.08 | 18.5 g | 1.0 |

| Potassium Permanganate (KMnO4) | 158.03 | 17.4 g | 0.67 |

| Water (H2O) | 18.02 | 165 mL + 225 mL | - |

Experimental Protocol:

-

A solution of 2-cyano-2-(hydroxyimino)acetamide (18.5 g, 0.164 mol) in 165 mL of water is prepared and stirred.

-

A solution of potassium permanganate (17.4 g, 0.11 mol) in 225 mL of water is slowly added to the stirred solution.

-

The resulting manganese dioxide (MnO2) precipitate is removed by filtration.

-

The filter cake is washed with water.

-

The product, 2-cyano-2-nitroacetamide, is isolated from the filtrate, typically as a salt (e.g., guanidinium salt).

Potential Research Applications: A Structurally-Informed Perspective

While direct biological studies on 2-cyano-2-nitroacetamide are not widely reported, its structural features suggest several hypotheses for its potential application in drug discovery and chemical biology. The presence of the geminal cyano-nitro motif is of particular interest.

Potential as a Covalent Inhibitor

The high electrophilicity of the central carbon atom suggests that 2-cyano-2-nitroacetamide could act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in proteins. This mechanism is a cornerstone of many targeted therapies.

Caption: Proposed workflow for evaluating 2-cyano-2-nitroacetamide as a covalent inhibitor.

Exploration as a Scaffold for Novel Heterocycles

The reactive nature of 2-cyano-2-nitroacetamide makes it a potentially valuable building block for the synthesis of novel heterocyclic compounds. Many heterocyclic scaffolds form the core of approved drugs.

Caption: Synthetic strategy for generating a library of novel heterocycles.

Investigation in Material Science and Industrial Processes

While the focus of this guide is on biomedical applications, it is noteworthy that 2-cyano-2-nitroacetamide is mentioned in several patents related to material science. These applications include its use as a polymerization inhibitor, in curable resin compositions, and in the manufacturing of electronic components. Further investigation into these properties could lead to the development of novel materials with unique characteristics.

Proposed Experimental Protocols for Biological Evaluation

To begin to understand the potential of 2-cyano-2-nitroacetamide in a biological context, a systematic screening approach is recommended.

General Cytotoxicity Assessment

Objective: To determine the general toxicity of the compound against a panel of human cell lines.

Methodology:

-

Cell Culture: Culture a panel of representative human cell lines (e.g., HeLa, HEK293, a cancer cell line panel such as the NCI-60) in appropriate media.

-

Compound Preparation: Prepare a stock solution of 2-cyano-2-nitroacetamide in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Cell Treatment: Seed cells in 96-well plates and, after allowing them to adhere, treat them with a range of concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Viability Assay: After a set incubation period (e.g., 48 or 72 hours), assess cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to quantify the cytotoxic potency of the compound.

Enzyme Inhibition Screening

Objective: To screen 2-cyano-2-nitroacetamide against a panel of enzymes, particularly those with reactive cysteine residues in their active sites.

Methodology:

-

Enzyme Panel Selection: Select a diverse panel of enzymes, including proteases (e.g., caspases, cathepsins), kinases, and phosphatases.

-

Inhibition Assay: For each enzyme, use a validated in vitro activity assay (e.g., fluorescence-based, absorbance-based).

-

Screening: Perform an initial screen of the compound at a single high concentration (e.g., 10-50 µM) to identify potential hits.

-

Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC50 value.

-

Mechanism of Inhibition Studies: For potent inhibitors, conduct further studies to determine the mechanism of inhibition (e.g., reversible vs. irreversible, competitive vs. non-competitive) using techniques such as dialysis, mass spectrometry, and kinetic analysis.

Caption: A logical workflow for the initial biological evaluation of 2-cyano-2-nitroacetamide.

Conclusion and Future Directions

2-Cyano-2-nitroacetamide represents a chemical entity with underexplored potential in the biomedical sciences. Its unique and reactive chemical structure warrants a thorough investigation into its biological activities. The proposed research applications and experimental protocols outlined in this whitepaper provide a foundational framework for initiating such studies. While the path from a small molecule to a therapeutic agent is long and challenging, the systematic evaluation of novel chemical matter like 2-cyano-2-nitroacetamide is essential for the continued advancement of drug discovery. Future research should focus on the synthesis of analog libraries to explore structure-activity relationships and on the identification of specific biological targets to elucidate its mechanism of action.

References

An In-depth Technical Guide to Cyanoacetamide Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetamide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive review of the literature on cyanoacetamide and its derivatives, with a particular focus on compounds investigated for their therapeutic potential. While the specific compound "Acetamide, 2-cyano-2-nitro-" is not extensively documented in publicly available literature, this review explores closely related and well-characterized derivatives, including those with nitro and isonitroso functionalities. This paper will detail their synthesis, chemical properties, and known biological activities, presenting quantitative data in structured tables and illustrating key experimental and logical frameworks using Graphviz diagrams.

Introduction to Cyanoacetamide

2-Cyanoacetamide (C₃H₄N₂O) is an organic compound featuring both a nitrile and an amide functional group.[1][2] This dual functionality makes it a highly reactive and valuable synthon for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, thiazoles, and quinoxalinones.[3][4] The reactivity of the active methylene group and the susceptibility of the cyano and amide groups to cyclization reactions have been extensively exploited in medicinal chemistry to generate novel molecules with diverse pharmacological profiles.[4]

Synthesis of Cyanoacetamide and its Derivatives

The synthesis of cyanoacetamide itself is well-established and is typically prepared from chloroacetic acid through a Kolbe nitrile synthesis followed by Fischer esterification and subsequent aminolysis of the ester.[1] Another common method involves the reaction of ethyl cyanoacetate with concentrated aqueous ammonia.[5]

Derivatives of cyanoacetamide are often synthesized through reactions involving the active methylene group. A prominent example is the Knoevenagel condensation, which involves the reaction of aldehydes with the active methylene group of cyanoacetamide to form α,β-unsaturated cyanoacetamide derivatives.[6]

Nitrosation of cyanoacetamide with sodium nitrite in the presence of an acid yields 2-cyano-2-isonitrosoacetamide, a compound with documented agrochemical applications.[3][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-cyanoacetamide and some of its derivatives is presented in Table 1.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 2-Cyanoacetamide | 107-91-5 | C₃H₄N₂O | 84.078 | 119-121 | - | - |

| 2-cyano-N-(4-nitrophenyl)acetamide | 22208-39-5 | C₉H₇N₃O₃ | 205.17 | 160-162 | Yellow crystalline solid | Insoluble in water; soluble in ethanol, DMF, dichloromethane |

| 2-cyano-N-(2-nitrophenyl)acetamide | 65372-22-7 | C₉H₇N₃O₃ | 205.17 | - | - | - |

| 2-Cyano-2-isonitrosoacetamide | Not specified | C₃H₃N₃O₂ | 113.08 | 456 K (183 °C) | - | Water-soluble |

Biological Activity and Therapeutic Potential

Various derivatives of cyanoacetamide have been investigated for a range of biological activities, highlighting the potential of this chemical scaffold in drug discovery.

Antimicrobial and Antifungal Activity

Nitro-substituted furan-containing compounds, which can be synthesized from cyanoacetamide derivatives, are known for their antibacterial properties. The presence of a nitro group at the C-5 position of a furan ring is often essential for this activity.[8] 2-Cyano-2-isonitrosoacetamide has been identified as a fungicide, demonstrating its utility in agrochemical applications.[7][9]

Insecticidal Activity

Synthetic cyanoacetamide derivatives have been evaluated for their insecticidal properties. For instance, 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form have shown significant toxicity against the cowpea aphid (Aphis craccivora).[10][11] The LC50 values for these compounds are presented in Table 2.

| Compound | Target Organism | Exposure Time (hours) | LC50 (ppm) |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide | Aphis craccivora (nymphs) | 24 | 0.192 |

| 48 | 0.041 | ||

| Aphis craccivora (adults) | 24 | 1.233 | |

| 48 | 0.142 | ||

| Cyclized form of the above | Aphis craccivora (nymphs) | 24 | 0.841 |

| 48 | 0.095 | ||

| Aphis craccivora (adults) | 24 | 2.949 | |

| 48 | 0.270 |

Anti-inflammatory Activity

The phenylacrylamide derivative, (E)-2-Cyano-N,3-diphenylacrylamide, synthesized from a cyanoacetamide intermediate, has shown potential as an anti-inflammatory agent.[12] It is suggested that the Michael acceptor region of these derivatives can bind to cysteine residues in Keap-1, a negative regulator of the Nrf2 antioxidant response pathway, leading to the expression of anti-inflammatory enzymes.[12]

Experimental Protocols

Synthesis of Unsaturated Cyanoacetamide Derivatives via Knoevenagel Condensation

A representative protocol for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives is as follows[6]:

-

Combine equimolar amounts of the desired aldehyde (e.g., 4-hydroxybenzaldehyde, 4 mmol) and 2-cyanoacetamide (4 mmol) in a porcelain dish.

-

Add a catalytic amount of ammonium acetate (10 mg) and mix thoroughly.

-

Irradiate the mixture in a microwave oven at 160 W for approximately 40 seconds.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:1).

Synthesis of 2-Cyano-2-isonitrosoacetamide

The synthesis of 2-cyano-2-isonitrosoacetamide is achieved through the nitrosation of cyanoacetamide[7]:

-

Dissolve cyanoacetamide (12 mmol) and sodium nitrite (12 mmol) in water (12 ml).

-

Stir the solution and cool to 278–283 K.

-

Add acetic acid (13 mmol) in portions over several hours while maintaining the temperature.

-

The product can be isolated from the reaction mixture.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many cyanoacetamide derivatives are still under investigation, some proposed mechanisms have been elucidated. For anti-inflammatory phenylacrylamides, a potential mechanism involves the activation of the Nrf2 pathway.

Conclusion

Cyanoacetamide and its derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents and agrochemicals. Their straightforward synthesis and the tunability of their chemical structures allow for the exploration of a wide range of biological activities. While the specific compound "Acetamide, 2-cyano-2-nitro-" remains elusive in the current literature, the study of related nitro- and isonitroso-containing analogs, as well as other derivatives, provides a strong foundation for future research. Further investigation into the mechanisms of action and structure-activity relationships of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 2. Acetamide, 2-cyano- [webbook.nist.gov]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Cyano-2-iso-nitro-soacetamide-3,4-di-methylpyrazole (1/1): a co-crystal of two mol-ecules with agrochemical activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridines Using 2-Cyano-2-nitroacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of pyridines using "Acetamide, 2-cyano-2-nitro-" (2-cyano-2-nitroacetamide) is not well-documented in peer-reviewed literature. The following application notes and protocols are proposed based on established synthetic methodologies for structurally related compounds, such as cyanoacetamide and its derivatives. The strong electron-withdrawing properties of the nitro group are expected to significantly influence the reactivity of the starting material.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The functionalization of the pyridine ring is a key strategy in the development of novel therapeutic agents. While numerous methods exist for pyridine synthesis, multicomponent reactions (MCRs) offer an efficient and atom-economical approach. This document outlines a proposed synthetic strategy for pyridine derivatives starting from 2-cyano-2-nitroacetamide, leveraging the principles of established pyridine syntheses like the Guareschi-Thorpe condensation.

The presence of a nitro group on the α-carbon of the acetamide is anticipated to enhance the acidity of the methylene proton, potentially facilitating the initial condensation steps under milder conditions. Furthermore, the nitro group can act as a leaving group during the final aromatization step, a common characteristic in the chemistry of nitro compounds.[1][2]

Proposed Synthetic Pathway: Modified Guareschi-Thorpe Condensation

A plausible approach for the synthesis of substituted 2-pyridones from 2-cyano-2-nitroacetamide involves a one-pot, three-component reaction with a 1,3-dicarbonyl compound and a suitable base. This reaction is expected to proceed through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by elimination of the nitro group to achieve aromatization.

Table 1: Representative Quantitative Data from Analogous Pyridone Syntheses

Since no specific data for reactions involving 2-cyano-2-nitroacetamide is available, the following table summarizes typical yields for the synthesis of 3-cyano-2-pyridones using cyanoacetamide and various 1,3-dicarbonyl compounds under basic conditions. These values can serve as a benchmark for the proposed synthesis.

| Entry | 1,3-Dicarbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Acetylacetone | KOH | Ethanol | 4 | 79 | [3] |

| 2 | Ethyl Acetoacetate | (NH₄)₂CO₃ | Water | 1 | 95 | [4] |

| 3 | Dibenzoylmethane | Piperidine | Ethanol | 6 | 85 | Similar to[5] |

| 4 | Cyclohexane-1,3-dione | t-BuOK | DMSO | 2 | 88 | [6][7] |

Experimental Protocols

Proposed Protocol for the Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone from 2-Cyano-2-nitroacetamide

Materials:

-

2-Cyano-2-nitroacetamide

-

Acetylacetone

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric Acid (1 M)

-

Deionized Water

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-2-nitroacetamide (10 mmol) and acetylacetone (10 mmol).

-

Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the reactants.

-

Slowly add a solution of potassium hydroxide (12 mmol) in 10 mL of ethanol to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 5-6 with 1 M hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the desired 4,6-dimethyl-3-cyano-2-pyridone.

-

The product can be further purified by recrystallization from ethanol.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the formation of a 3-cyano-2-pyridone from 2-cyano-2-nitroacetamide and a 1,3-dicarbonyl compound.

Caption: Proposed reaction pathway for pyridine synthesis.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the proposed synthesis.

Caption: General experimental workflow for pyridine synthesis.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 5. Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Knoevenagel Condensation of "Acetamide, 2-cyano-2-nitro-" with Aldehydes

Disclaimer: The following experimental protocol is a proposed methodology for the Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-". As of the compilation of this document, no specific literature precedence for this reaction with this particular active methylene compound has been identified. The protocol is therefore based on established procedures for analogous Knoevenagel condensations with structurally similar, highly activated methylene compounds. Researchers should treat this as a starting point for experimental investigation and optimization. All reactions should be performed with appropriate safety precautions and on a small scale initially to assess reactivity and potential hazards.

Application Notes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile route to α,β-unsaturated compounds.[1][2] The target active methylene compound, "Acetamide, 2-cyano-2-nitro-," possesses two potent electron-withdrawing groups (a nitro and a cyano group) attached to the methylene carbon. This high degree of activation suggests that it could be a highly reactive substrate for the Knoevenagel condensation, potentially reacting under mild conditions.

The resulting products, 2-cyano-2-nitro-acrylamides, are expected to be highly functionalized molecules with potential applications in several areas of chemical and pharmaceutical research:

-

Michael Acceptors: The electron-deficient alkene backbone makes these compounds potent Michael acceptors, useful for the synthesis of more complex molecular architectures through conjugate addition reactions.

-

Precursors to Heterocycles: The multifaceted functionality of the products could allow for their use as precursors in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

-

Bioactive Scaffolds: The combination of the nitro, cyano, and amide functionalities may impart interesting biological activities, making them candidates for screening in drug discovery programs.

Given the novelty of this specific transformation, a systematic investigation into the scope of the reaction with various aliphatic and aromatic aldehydes, as well as the optimization of reaction conditions (catalyst, solvent, temperature), is warranted.

Proposed Reaction Parameters

The following table outlines a proposed set of starting conditions for the Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-" with a model aldehyde, benzaldehyde. These parameters are based on common practices for Knoevenagel condensations of other highly activated methylene compounds.

| Parameter | Proposed Value/Component | Rationale |

| Active Methylene Compound | Acetamide, 2-cyano-2-nitro- | The key starting material with a highly activated methylene group. |

| Aldehyde | Benzaldehyde (or other aromatic/aliphatic aldehydes) | A common electrophile for the Knoevenagel condensation. |

| Stoichiometry | 1.0 : 1.1 (Active Methylene : Aldehyde) | A slight excess of the aldehyde can help to drive the reaction to completion. |

| Catalyst | Piperidine (catalytic amount, e.g., 0.1 equivalents) | A widely used weak base catalyst for the Knoevenagel condensation.[1] |

| Solvent | Ethanol or Methanol | Common protic solvents that can dissolve the reactants and facilitate the reaction. |

| Temperature | Room Temperature (initial) to Reflux | The high activation of the methylene compound may allow the reaction to proceed at room temperature; heating can be applied if necessary. |

| Reaction Time | 1 - 24 hours (to be monitored by TLC) | The reaction progress should be monitored to determine the optimal time. |

| Work-up | Precipitation in cold water or acidic work-up followed by extraction | A standard procedure to isolate the product. |

| Purification | Recrystallization or Column Chromatography | To obtain the pure condensation product. |

Proposed Experimental Protocol

Objective: To synthesize 2-cyano-3-phenyl-2-nitroacrylamide via a piperidine-catalyzed Knoevenagel condensation of "Acetamide, 2-cyano-2-nitro-" and benzaldehyde.

Materials:

-

"Acetamide, 2-cyano-2-nitro-"

-

Benzaldehyde

-

Piperidine

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser (if heating is required)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve "Acetamide, 2-cyano-2-nitro-" (1.0 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add benzaldehyde (1.1 equivalents).

-

Initiation of Reaction: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The consumption of the starting materials and the formation of a new, more polar spot corresponding to the product should be observed.

-

Heating (Optional): If the reaction is sluggish at room temperature, equip the flask with a condenser and heat the mixture to a gentle reflux. Continue to monitor the reaction by TLC.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate and water.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).

Safety Precautions:

-

"Acetamide, 2-cyano-2-nitro-" is a novel compound; its toxicological properties are unknown. Handle with care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.

-

Benzaldehyde is a skin and respiratory irritant.

-

Piperidine is a corrosive and flammable liquid.

-

All manipulations should be performed in a well-ventilated fume hood.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the proposed Knoevenagel condensation.

Caption: General workflow for the proposed Knoevenagel condensation.

References

Application Notes and Protocols for the Gewald Reaction of 2-Cyano-2-nitroacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1][2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

These application notes provide a detailed overview and experimental protocols for the Gewald reaction, with a specific focus on derivatives of "Acetamide, 2-cyano-2-nitro-". It is important to note that while the Gewald reaction is well-established for a variety of activated nitriles, including cyanoacetamides, specific literature precedents for substrates bearing a geminal cyano and nitro group, such as 2-cyano-2-nitroacetamide, are scarce. The presence of two strong electron-withdrawing groups on the α-carbon is expected to significantly increase the acidity of the methylene protons, which may necessitate modifications to standard protocols.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism of the Gewald reaction proceeds through three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a vinylidene cyanide intermediate.[1][3]

-

Sulfur Addition: Elemental sulfur adds to the β-carbon of the vinylidene cyanide. The exact mechanism of this step is not fully elucidated but is believed to involve the formation of a sulfur-ylide-like intermediate.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1]

Caption: General mechanism of the Gewald reaction.

Experimental Protocols

Due to the lack of specific literature for 2-cyano-2-nitroacetamide, the following protocols are based on established procedures for other activated cyanoacetamides.[4] Researchers should consider these as starting points and anticipate the need for optimization. The high acidity of the C-H bond in 2-cyano-2-nitroacetamide may lead to faster initial condensation but could also promote side reactions. Careful control of temperature and base stoichiometry is likely to be crucial.

Protocol 1: General Procedure for Gewald Reaction with Ketones

This protocol describes a typical one-pot synthesis of 2-aminothiophenes.

Materials:

-

Ketone (e.g., cyclohexanone, acetone)

-

Acetamide, 2-cyano-2-nitro-

-

Elemental Sulfur

-

Base (e.g., morpholine, triethylamine, or piperidine)[5]

-

Solvent (e.g., ethanol, methanol, or DMF)[6]

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), 2-cyano-2-nitroacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in the chosen solvent (e.g., ethanol, 5 mL per mmol of ketone).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the base (e.g., morpholine, 1.0-1.5 eq.) dropwise to the suspension. An exothermic reaction may be observed.

-

After the addition of the base, heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, pour the reaction mixture into ice-water and stir for 30 minutes. Collect the resulting precipitate by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Microwave-Assisted Gewald Reaction

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some Gewald reactions.[1]

Materials:

-

Same as Protocol 1.

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone (1.0 eq.), 2-cyano-2-nitroacetamide (1.0 eq.), elemental sulfur (1.1 eq.), and the base (e.g., morpholine, 1.0-1.5 eq.) in a minimal amount of a high-boiling point solvent (e.g., DMF, N-methyl-2-pyrrolidone).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Gewald reaction with various activated nitriles. Note that data for 2-cyano-2-nitroacetamide is not available in the literature and the presented data serves as a reference for analogous reactions.

Table 1: Reaction Conditions for Gewald Reaction with Various Activated Nitriles

| Activated Nitrile | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Cyclohexanone | Morpholine | Ethanol | Reflux | 2 | 85 |

| Ethyl Cyanoacetate | Acetone | Piperidine | Methanol | 50 | 4 | 78 |

| Cyanoacetamide | 4-Methylcyclohexanone | Triethylamine | DMF | 60 | 3 | 82 |

| Benzoylacetonitrile | Propiophenone | Morpholine | Ethanol | Reflux | 5 | 75 |

Data compiled from various sources for illustrative purposes.

Logical Workflow for Protocol Optimization

Optimizing the Gewald reaction for a new substrate like 2-cyano-2-nitroacetamide requires a systematic approach. The following diagram outlines a logical workflow for this process.

Caption: Workflow for optimizing Gewald reaction conditions.

Concluding Remarks

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Michael Addition of 2-Cyano-2-nitroacetamide to Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful tool for the construction of complex molecular architectures from relatively simple precursors. This application note explores the proposed Michael addition of 2-cyano-2-nitroacetamide to chalcones. Chalcones, a class of α,β-unsaturated ketones, are well-established precursors in the synthesis of various biologically active compounds. The Michael donor, 2-cyano-2-nitroacetamide, possesses a highly activated methylene group, suggesting a high propensity for conjugate addition.

Proposed Reaction Pathway

The proposed reaction of 2-cyano-2-nitroacetamide with a chalcone is anticipated to proceed through an initial base-catalyzed Michael addition to form an intermediate adduct. This adduct can then undergo an intramolecular cyclization, followed by elimination of water and nitrous acid, to afford a highly functionalized 2-pyridone derivative.

Application Notes and Protocols: 2-Cyanoacetamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Note on the Precursor: Initial searches for "Acetamide, 2-cyano-2-nitro-" did not yield significant results as a common precursor for heterocyclic synthesis. However, the closely related and widely utilized synthon, 2-cyanoacetamide , is extensively documented in the synthesis of a diverse range of heterocyclic compounds.[1][2][3][4][5][6][7][8] These application notes will, therefore, focus on the utility of 2-cyanoacetamide and its derivatives as versatile starting materials in heterocyclic chemistry. 2-Cyanoacetamide's reactivity stems from its active methylene group, flanked by electron-withdrawing nitrile and amide functionalities, making it an ideal building block for various condensation and cyclization reactions.[5][7]

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a multi-component condensation that provides efficient access to polysubstituted 2-aminothiophenes.[1][9][10] This one-pot synthesis involves the reaction of an aldehyde or ketone, a compound with an active methylene group (such as 2-cyanoacetamide), and elemental sulfur in the presence of a base.[1][9][10]

Quantitative Data for Gewald Reaction

| Aldehyde/Ketone | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexanone | 2-Cyanoacetamide | Triethylamine | Ethanol | Ambient | 12 | 70-90[1] |

| Butyraldehyde | 2-Cyanoacetamide | Triethylamine | Ethanol | Ambient | 12 | 75[1] |

| Acetophenone | 2-Cyanoacetamide | N-Methylpiperazine | Ethanol | Reflux | 3 | 85 |

| Various Aldehydes | Substituted Cyanoacetamides | Triethylamine | Ethanol | Ambient | 12 | 70-90[1] |

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol is a representative example of the Gewald three-component reaction.[1]

Materials:

-

Cyclohexanone (1.0 eq)

-

2-Cyanoacetamide (1.0 eq)

-

Elemental Sulfur (1.0 eq)

-

Triethylamine (1.0 eq)

-

Ethanol

Procedure:

-

To a solution of cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).

-

Add triethylamine (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Gewald Reaction Workflow

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Synthesis of Pyridines via Knoevenagel Condensation and Cyclization

Substituted pyridines can be synthesized from 2-cyanoacetamide through an initial Knoevenagel condensation with an aldehyde, followed by a cyclization reaction.[5]

Quantitative Data for Pyridine Synthesis

| Aldehyde | Michael Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 4-6 | 80-90 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 5 | 88 |

| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux | 7 | Not specified[11] |

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3,5-dicarbonitrile-6-oxo-1,6-dihydropyridine

Materials:

-

Benzaldehyde (1.0 eq)

-

2-Cyanoacetamide (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

Dissolve benzaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure pyridine derivative.

Pyridine Synthesis Pathway

Caption: Reaction pathway for the synthesis of substituted pyridines.

Synthesis of Thiazoles

2-Cyanoacetamide derivatives can be used to synthesize thiazole rings through reactions with sulfur-containing reagents. For instance, reaction with phenyl isothiocyanate followed by an α-halo ketone or a similar reagent leads to thiazole derivatives.[6]

Quantitative Data for Thiazole Synthesis

| Cyanoacetamide Derivative | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide | Phenyl isothiocyanate, Bromoacetone | KOH | DMF | Room Temp | 9 | Not specified[6] |

| 2-Cyano-N-arylacetamide | Thioglycolic acid | - | - | - | - | Satisfactory[5] |

Experimental Protocol: Synthesis of 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

This protocol is based on the reaction of a substituted 2-cyanoacetamide.[6]

Materials:

-

2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (1.0 eq)

-

Potassium Hydroxide (1.0 eq)

-

Dimethylformamide (DMF)

-

Phenyl isothiocyanate (1.0 eq)

-

Bromoacetone (1.0 eq)

Procedure:

-

To a stirred solution of potassium hydroxide (1.0 eq) in dimethylformamide (DMF), add 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide (1.0 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Add phenyl isothiocyanate (1.0 eq) to the resulting mixture and continue stirring for 6 hours.

-

Then, add bromoacetone (1.0 eq) and continue stirring for an additional 3 hours.

-

Pour the reaction mixture into ice water.

-

Collect the solid product that forms by filtration, dry it, and recrystallize from ethanol to obtain the pure thiazole derivative.

Thiazole Synthesis Workflow

Caption: Workflow for the synthesis of a substituted thiazole derivative.

Synthesis of Pyrimidines

2-Cyanoacetamide can also serve as a precursor for pyrimidine synthesis, typically by reacting with urea or thiourea in the presence of a base.[11]

Quantitative Data for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Oxobutanamide derivative | Urea | Piperidine | Ethanol | Reflux | 6 | Not specified[11] |

| 3-Oxobutanamide derivative | Thiourea | Piperidine | Ethanol | Reflux | 6 | Not specified[11] |

| N-Cyclohexyl pyridone | Carbon disulfide | KOH | Ethanol | Reflux | 10 | 85[3] |

Experimental Protocol: General Procedure for Pyrimidine-2,4-dione Synthesis

This is a general procedure based on the reaction of a 3-oxobutanamide derivative, which can be derived from 2-cyanoacetamide chemistry.[11]

Materials:

-

N-Aryl-3-oxobutanamide (1.0 eq)

-

Urea (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol

Procedure:

-

A mixture of the N-aryl-3-oxobutanamide (1.0 eq) and urea (1.0 eq) is prepared in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated under reflux for 6 hours.

-